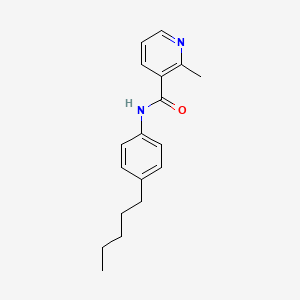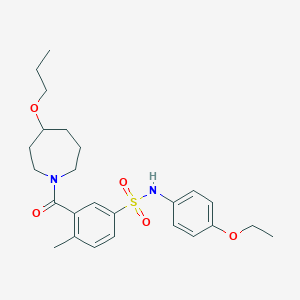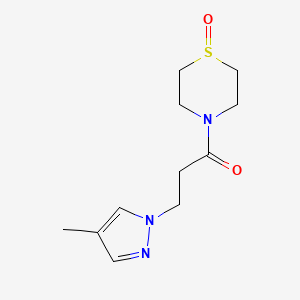![molecular formula C15H22BrN3O B6963909 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B6963909.png)
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide is a chemical compound with a unique structure that holds significant potential for various scientific research applications. This compound is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a cyclohexyl group attached to a propanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki cross-coupling reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-3-methylpyridin-2-amine
- 6-amino-3-bromo-2-methylpyridine
- 2-aminopyrimidine derivatives
Uniqueness
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c1-11-13(16)7-8-14(18-11)17-10-9-15(20)19-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBJBSWKYFGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCC(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963829.png)

![N-[(5-fluoropyridin-2-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963854.png)
![4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline](/img/structure/B6963860.png)
![4-fluoro-N-[3-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)-3-oxopropyl]benzamide](/img/structure/B6963862.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
![2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B6963884.png)



![[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)
![N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963919.png)
![4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6963927.png)
